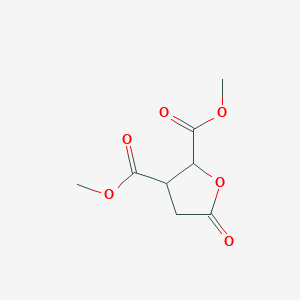
3-Bromo-2-cianofenoteno
Descripción general
Descripción
3-Bromothiophene-2-carbonitrile is a chemical compound with the molecular formula C5H2BrNS and a molecular weight of 188.05 g/mol It is characterized by the presence of a bromine atom and a carbonitrile group attached to a thiophene ring
Aplicaciones Científicas De Investigación
3-Bromothiophene-2-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Thiophene-based analogs, which include 3-bromothiophene-2-carbonitrile, have been studied extensively for their potential as biologically active compounds .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to influence a range of biochemical pathways, contributing to their diverse pharmacological properties .
Pharmacokinetics
The compound’s molecular weight of 18805 g/mol suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of thiophene derivatives, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable under a variety of environmental conditions .
Métodos De Preparación
The synthesis of 3-Bromothiophene-2-carbonitrile can be achieved through several methods. One common approach involves the bromination of thiophene-2-carbonitrile using bromine or a brominating agent under controlled conditions . Another method includes the use of 3-bromothiophene as a starting material, which is then subjected to cyanation reactions to introduce the carbonitrile group . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3-Bromothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of thiophene S,S-dioxide, while substitution reactions can yield various substituted thiophene derivatives.
Comparación Con Compuestos Similares
3-Bromothiophene-2-carbonitrile can be compared with other thiophene derivatives such as:
2-Bromothiophene: Lacks the carbonitrile group, making it less reactive in certain substitution reactions.
3-Chlorothiophene-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and applications.
Thiophene-2-carbonitrile: Lacks the bromine atom, resulting in different chemical properties and reactivity.
The uniqueness of 3-Bromothiophene-2-carbonitrile lies in its combination of bromine and carbonitrile groups, which confer distinct reactivity patterns and make it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
3-bromothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNS/c6-4-1-2-8-5(4)3-7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIRKEQGYHHNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372354 | |
| Record name | 3-Bromothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18791-98-5 | |
| Record name | 3-Bromo-2-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















